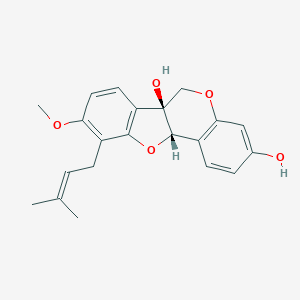

3,6a-Dihydroxy-9-methoxy-10-prenylpterocarpan

説明

Structure

3D Structure

特性

IUPAC Name |

9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPYEBFYLDGZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-47-2 | |

| Record name | Cristacarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activities of Cristacarpin

Anti-inflammatory Properties

Cristacarpin has demonstrated notable anti-inflammatory effects in preclinical studies. Research has shown that it can suppress the production of pro-inflammatory mediators. kfnl.gov.saresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophages and mouse models of uveitis, cristacarpin was found to decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). kfnl.gov.saresearchgate.net Conversely, it stimulated the production of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). kfnl.gov.saresearchgate.net

The mechanism behind these effects involves the inhibition of key inflammatory signaling pathways. Cristacarpin has been shown to suppress the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor in the inflammatory response. kfnl.gov.sa It achieves this by increasing the cytosolic levels of the inhibitor of NF-κB. kfnl.gov.sa Furthermore, it has been observed to downregulate the expression of Ninjurin1 and matrix metalloproteinases, which are involved in cell adhesion and migration of macrophages during inflammation. kfnl.gov.sa These findings highlight cristacarpin as a potential candidate for the development of ocular anti-inflammatory drugs. kfnl.gov.sa

Occurrence in Erythrina burana Chiov.

Antimicrobial Activity

Cristacarpin has exhibited activity against a range of microbial pathogens. Its antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, it has shown good activity against Pseudomonas aeruginosa and moderate activity against Bacillus cereus and Staphylococcus aureus. Studies have also reported its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential to combat antibiotic-resistant infections. researchgate.net The structure-activity relationship studies of flavonoids from the Erythrina genus suggest that the prenyl group plays a significant role in their antimicrobial efficacy.

Anticancer Research

The anticancer potential of cristacarpin has been a significant area of investigation. It has been shown to possess anti-proliferative effects against various cancer cell lines, including pancreatic, breast, and prostate cancer cells. tandfonline.comrsc.org Notably, it has been reported to decrease the viability of cancer cells without exerting toxic effects on non-cancerous cell lines. rsc.org

The primary mechanism of its anticancer action involves the induction of endoplasmic reticulum (ER) stress. tandfonline.com This leads to the generation of sub-lethal levels of reactive oxygen species (ROS), which in turn triggers premature senescence in cancer cells. tandfonline.com This process is characterized by a blockage of the cell cycle in the G1 phase. Research indicates that cristacarpin elevates the expression of p21, a cell cycle inhibitor, in a p53-independent manner, and decreases the expression of Cdk-2 and cyclinD1. Furthermore, it induces the p38 MAPK pathway in a ROS-dependent manner, which contributes to the abrogation of tumor growth in animal models.

Molecular Mechanisms of Action

Induction of Cellular Senescence

Cristacarpin, a pterocarpan (B192222) derived from the stem bark of Erythrina suberosa, has been identified as an inducer of stress-induced premature senescence (SIPS) in cancer cells. nih.govnih.gov This process is characterized by a state of irreversible cell cycle arrest, which cristacarpin initiates by blocking cells in the G1 phase. nih.govtargetmol.com Cells treated with cristacarpin exhibit key hallmarks of senescence, including an enlarged and flattened morphology, increased granularity, and the formation of senescence-associated heterochromatin foci (SAHF). nih.govchemfaces.com This senescent state is triggered through a cascade of molecular events originating from endoplasmic reticulum stress and the subsequent generation of reactive oxygen species. nih.govmdpi.commedchemexpress.com

Cristacarpin promotes cellular senescence by initiating stress within the endoplasmic reticulum, the primary site for protein folding and modification in the cell. nih.govtargetmol.commedchemexpress.com The accumulation of unfolded or misfolded proteins within the ER triggers a state of stress, leading to the activation of the Unfolded Protein Response (UPR). nii.ac.jp Cristacarpin has been shown to induce ER stress in pancreatic and breast cancer cells, a mechanism that serves as a precursor to the downstream events leading to senescence. nih.govmdpi.com

The induction of ER stress by cristacarpin is confirmed by the activation of key ER stress sensor proteins. nih.gov In pancreatic (PANC-1) and breast (MCF-7) cancer cells, treatment with cristacarpin leads to a notable increase in the expression levels of Glucose-Regulated Protein 78 (GRP-78), Glucose-Regulated Protein 94 (GRP-94), and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). nih.govmdpi.com

In PANC-1 cells, while GRP-78 expression shows a biphasic response, the expression of GRP-94 and PERK is elevated at higher concentrations of cristacarpin, indicating persistent ER stress. nih.gov Similarly, in MCF-7 cells, GRP-78 and GRP-94 expression is amplified in a time-dependent manner following cristacarpin treatment. nih.gov The activation of these sensor proteins is a critical step, as they orchestrate the cellular response to ER stress, which, in the case of cristacarpin, culminates in senescence. nih.govnii.ac.jp

Table 1: Effect of Cristacarpin on ER Stress Sensor Proteins in Cancer Cells

| ER Stress Sensor Protein | Effect of Cristacarpin Treatment | Observed in Cell Lines | Reference |

|---|---|---|---|

| GRP-78 (Glucose-Regulated Protein 78) | Expression amplified | PANC-1, MCF-7 | nih.gov |

| GRP-94 (Glucose-Regulated Protein 94) | Expression elevated/amplified | PANC-1, MCF-7 | nih.govmdpi.com |

| PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) | Expression elevated | PANC-1 | nih.govmdpi.com |

The ER stress induced by cristacarpin is directly linked to the generation of intracellular Reactive Oxygen Species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at low to moderate levels, function as critical signaling molecules, controlling various cellular processes. nih.govnih.gov Cristacarpin leverages this signaling function, promoting ER stress-mediated ROS generation to trigger a specific cellular outcome. nih.govmedchemexpress.com

A key aspect of cristacarpin's mechanism is the induction of a sub-lethal concentration of ROS. nih.govtargetmol.com While excessive ROS generation typically activates apoptotic pathways leading to cell death, the moderate levels produced in response to cristacarpin are instrumental in triggering premature senescence. nih.gov This sub-lethal oxidative stress acts as a damage signal that, instead of killing the cell, pushes it into a state of permanent growth arrest, a hallmark of senescence. nih.govnih.gov The essential role of ROS in this process is highlighted by the finding that inhibiting ROS generation with the antioxidant N-acetyl-l-cysteine (NAC) significantly reduces the senescent phenotype induced by cristacarpin. nih.govchemfaces.com

The sub-lethal ROS generated by cristacarpin act as signaling messengers to activate downstream pathways, most notably the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway. nih.govnih.gov Research demonstrates that cristacarpin treatment leads to a dose-dependent increase in the phosphorylation of p38MAPK, indicating its activation. nih.gov This activation is dependent on ROS, linking the initial ER stress and subsequent oxidative stress directly to the core machinery of cell cycle regulation. nih.govchemfaces.com The p38MAPK pathway is a major regulator of the cell cycle, and its activation is known to block cell cycle progression and induce senescence. nih.gov

Table 2: Cristacarpin-Induced Signaling Cascade Leading to Senescence

| Stimulus/Molecule | Event | Downstream Effect | Reference |

|---|---|---|---|

| Cristacarpin | Induces Endoplasmic Reticulum Stress | Activation of GRP-78, GRP-94, PERK | nih.govmdpi.com |

| ER Stress | Promotes Sub-lethal ROS Generation | Activation of p38MAPK Pathway | nih.govtargetmol.com |

| ROS | Activates p38MAPK Pathway | Induction of Cellular Senescence | nih.govnih.govbiocrick.com |

Cells possess a sophisticated antioxidant defense system to manage ROS levels and prevent excessive oxidative damage. nih.govmdpi.com This system includes enzymes such as Superoxide (B77818) Dismutase (SOD) and Catalase. mdpi.comnih.gov Superoxide dismutases convert the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂), which is then broken down into water and oxygen by catalase. mdpi.com In the context of cristacarpin-induced senescence, the cellular antioxidant machinery plays a crucial role in maintaining the delicate balance of ROS required for signaling. nih.gov Specifically, the expression of Superoxide Dismutase-1 (SOD-1) is upregulated in response to cristacarpin. nih.gov This upregulation is believed to be a feedback response that helps maintain the intracellular ROS concentration at the sub-lethal level necessary to promote and sustain the senescent state without tipping the balance towards apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation and Signaling Pathways

Inhibition of ROS Generation by N-acetyl-L-cysteine (NAC)

Research has demonstrated that cristacarpin's biological activities are intricately linked to the generation of reactive oxygen species (ROS). nih.govtargetmol.com The compound promotes endoplasmic reticulum (ER) stress, which in turn leads to a sublethal accumulation of intracellular ROS. nih.govtargetmol.com This increase in ROS is a critical mediator of cristacarpin's downstream effects.

To confirm the role of ROS in this process, studies have utilized N-acetyl-L-cysteine (NAC), a well-known antioxidant and ROS scavenger. termedia.plbiorxiv.orgmdpi.com When cancer cells are treated with NAC prior to or concurrently with cristacarpin, the observed effects of cristacarpin are significantly diminished. nih.gov Specifically, the inhibition of ROS generation by NAC has been shown to markedly reduce the expression of the cell cycle regulatory protein p21waf1. nih.govnih.gov This finding confirms that cristacarpin's modulation of p21waf1 is dependent on the generation of ROS. nih.govnih.gov The antioxidant properties of NAC effectively counteract the oxidative stress induced by cristacarpin, thereby mitigating its cellular consequences. termedia.pl

Cell Cycle Regulation and Checkpoint Activation

G1 Phase Cell Cycle Arrest

A key outcome of cristacarpin treatment in cancer cells is the induction of cell cycle arrest, specifically in the G1 phase. nih.govtargetmol.comnih.gov This halt in the cell cycle prevents the proliferation of cancer cells. biomolther.orginternationalbiochemistry.com Studies using flow cytometry analysis have shown a significant increase in the percentage of cells accumulating in the G1 phase following exposure to cristacarpin. nih.gov For instance, in both PANC-1 (pancreatic cancer) and MCF-7 (breast cancer) cell lines, treatment with cristacarpin for 24 hours resulted in a notable increase in the G1 population compared to untreated control cells. nih.gov This G1 arrest is a crucial component of cristacarpin's anti-proliferative activity. nih.govnih.gov

p21waf1 Upregulation via p53-Independent Mechanisms

The protein p21waf1 (also known as CDKN1A) is a critical inhibitor of cyclin-dependent kinases and a key regulator of the cell cycle. plos.orgimmunologyresearchjournal.com Cristacarpin treatment leads to a characteristic and significant upregulation of p21waf1 expression. nih.govnih.gov Interestingly, this upregulation occurs in a p53-independent manner. nih.govnih.gov The tumor suppressor protein p53 is a well-known transcriptional activator of p21. However, cristacarpin has been shown to induce p21 in cancer cells with mutated or non-functional p53, such as PANC-1 cells. nih.gov This indicates that cristacarpin activates alternative pathways to increase p21 levels, thereby bypassing the need for functional p53. nih.govplos.orggsea-msigdb.org This p53-independent upregulation of p21 is a significant finding, as many cancers harbor mutations in the p53 gene.

Downregulation of Cyclin-Dependent Kinase 2 (Cdk-2) and Cyclin D1 Expression

Consistent with the induction of G1 phase arrest and the upregulation of p21waf1, cristacarpin treatment also leads to a decrease in the expression of key proteins that drive the G1 to S phase transition. nih.govnih.gov Specifically, the expression of cyclin-dependent kinase 2 (Cdk-2) and Cyclin D1 is significantly downregulated. nih.govnih.gov Cdk-2 and Cyclin D1 are essential for cell cycle progression, and their inhibition is a hallmark of G1 arrest. nih.govmdpi.com The reduction in Cdk-2 and Cyclin D1 levels, coupled with the increase in the Cdk inhibitor p21waf1, effectively blocks the kinase activity required for cells to move from the G1 to the S phase of the cell cycle. nih.govescholarship.org

Senescence-Associated Phenotypes

Senescence-Associated Heterochromatin Foci (SAHF) Formation

A significant long-term consequence of cristacarpin treatment is the induction of premature senescence in cancer cells. nih.govnih.gov One of the key morphological markers of cellular senescence is the formation of senescence-associated heterochromatin foci (SAHF). ebi.ac.ukreactome.orgmdpi.com These are distinct, condensed regions of chromatin that contribute to the repression of genes promoting proliferation. ebi.ac.ukreactome.org Studies have shown that cells treated with cristacarpin exhibit the formation of SAHF, which can be visualized by DAPI staining of the nucleus. nih.gov This reorganization of chromatin into transcriptionally silent heterochromatin is a hallmark of the stable cell cycle arrest observed in senescent cells. nih.govebi.ac.uk

Table 1: Summary of Cristacarpin's Molecular Effects

| Molecular Event | Observed Effect | Key Proteins/Markers Involved | Reference |

| ROS Generation | Increased intracellular ROS | Endoplasmic Reticulum Stress | nih.gov, targetmol.com |

| Cell Cycle | G1 Phase Arrest | p21waf1, Cdk-2, Cyclin D1 | nih.gov, nih.gov |

| Gene Expression | Upregulation | p21waf1 | nih.gov, nih.gov |

| Gene Expression | Downregulation | Cdk-2, Cyclin D1 | nih.gov, nih.gov |

| Cellular Senescence | Induction of premature senescence | SAHF | nih.gov, ebi.ac.uk |

Senescence-Associated Beta-Galactosidase (SA-β-gal) Activity

Cristacarpin has been shown to induce premature senescence in cancer cells, a process characterized by irreversible cell cycle arrest. nih.gov A key hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. oncotarget.commdpi.comresearchgate.net

In studies involving pancreatic (PANC-1) and breast (MCF-7) cancer cells, treatment with cristacarpin led to a dose-dependent increase in SA-β-gal activity. nih.gov Cells treated with concentrations of 1, 3, and 5 μM of cristacarpin exhibited significant X-Gal staining, indicative of SA-β-gal activity, while untreated cells showed no detectable activity. nih.gov These SA-β-gal-positive cells also displayed other morphological characteristics of senescence, such as an enlarged and flattened appearance. nih.gov Further evidence of cristacarpin-induced senescence was observed in tumor samples from treated animal models, which showed characteristic blue staining for SA-β-gal. nih.gov This induction of senescence is linked to the generation of reactive oxygen species (ROS) mediated by endoplasmic reticulum (ER) stress. nih.gov

| Cell Line | Cristacarpin Concentration (μM) | Observed Effect on SA-β-gal Activity |

| PANC-1 | 1, 3, 5 | Dose-dependent increase in X-Gal staining nih.gov |

| MCF-7 | 1, 3, 5 | Marked increase in X-Gal staining nih.gov |

| In vivo Tumor Samples | 50 mg/kg | Characteristic senescence-related blue staining nih.gov |

Modulation of Inflammatory Pathways

Cristacarpin demonstrates significant immunomodulatory effects by influencing various inflammatory pathways.

Cristacarpin has been found to suppress the production of key pro-inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and in mouse models of uveitis, cristacarpin, at non-toxic concentrations, effectively inhibited the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Both IL-6 and TNF-α are pivotal cytokines in the inflammatory response, often implicated in the pathogenesis of various inflammatory diseases. mdpi.comnih.govfrontiersin.orgscielo.br

Conversely, cristacarpin promotes an anti-inflammatory environment by stimulating the production of anti-inflammatory cytokines. nih.gov In the same experimental models (LPS-stimulated RAW 264.7 cells and uveitis mouse models), cristacarpin treatment led to an increase in the levels of Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govresearchgate.net IL-4 and IL-10 are known to play crucial roles in suppressing inflammatory responses. nih.govsemanticscholar.orgfrontiersin.org

| Mediator Type | Mediator | Effect of Cristacarpin | Experimental Model |

| Pro-inflammatory | Interleukin-6 (IL-6) | Suppression nih.govresearchgate.net | LPS-stimulated RAW 264.7 cells, Uveitis mouse models nih.govresearchgate.net |

| Pro-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | Suppression nih.govresearchgate.net | LPS-stimulated RAW 264.7 cells, Uveitis mouse models nih.govresearchgate.net |

| Anti-inflammatory | Interleukin-4 (IL-4) | Stimulation nih.govresearchgate.net | LPS-stimulated RAW 264.7 cells, Uveitis mouse models nih.govresearchgate.net |

| Anti-inflammatory | Interleukin-10 (IL-10) | Stimulation nih.govresearchgate.net | LPS-stimulated RAW 264.7 cells, Uveitis mouse models nih.govresearchgate.net |

Cristacarpin also influences the physical activities of macrophages, key cells in the inflammatory process.

Research has shown that cristacarpin decreases the adhesion of macrophages. nih.govresearchgate.net This effect is achieved through the downregulation of Ninjurin1 (Ninj1) and matrix metalloproteinases (MMPs). nih.govuni-freiburg.de Ninjurin1 is a cell surface protein that mediates cell adhesion and is involved in nerve injury and inflammation. researchgate.netfrontiersin.org By reducing the expression of these molecules, cristacarpin hinders the ability of macrophages to adhere to tissues, a critical step in the inflammatory cascade. nih.govuni-freiburg.de Furthermore, cristacarpin has been observed to reduce macrophage migration in zebrafish embryos. nih.govresearchgate.net

A central mechanism underlying the anti-inflammatory effects of cristacarpin is its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including pro-inflammatory cytokines like IL-6 and TNF-α. frontiersin.orgcdcn.orgscielo.brwikipedia.orgjuniperpublishers.com

Studies have demonstrated that cristacarpin treatment increases the cytosolic levels of the inhibitor of NF-κB (IκB). nih.govresearchgate.net This action prevents the nuclear translocation of NF-κB, a necessary step for its activation. nih.govresearchgate.net By suppressing the nuclear translocation of NF-κB, cristacarpin effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes, thereby exerting its potent anti-inflammatory effects. nih.gov

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

Increased Cytosolic IκB and Suppressed Nuclear Translocation of NF-κB

The transcription factor NF-κB is a critical regulator of genes involved in inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB). Upon cellular stimulation by various agents, such as lipopolysaccharide (LPS), IκB proteins are phosphorylated and subsequently degraded. This degradation frees NF-κB to translocate into the nucleus, where it can bind to DNA and activate the transcription of target genes.

Research has demonstrated that cristacarpin can interfere with this critical inflammatory pathway. Studies have shown that cristacarpin increases the levels of IκB in the cytosol and suppresses the subsequent movement of NF-κB into the nucleus. researchgate.netresearchgate.net This mechanism has been observed in experimental models utilizing RAW 264.7 macrophages, a commonly used cell line for studying inflammation. researchgate.netresearchgate.net

The primary mechanism involves the inhibition of IκB degradation. By maintaining higher levels of IκB in the cytoplasm, cristacarpin effectively keeps NF-κB in its inactive state, thereby preventing it from entering the nucleus and initiating the transcription of pro-inflammatory genes. researchgate.netresearchgate.net This action has been noted in the context of inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent activator of the NF-κB pathway. researchgate.netresearchgate.net

While the qualitative effects of cristacarpin on the NF-κB pathway are documented, detailed quantitative data from the primary research, such as the precise percentage of IκB increase or NF-κB translocation inhibition at various concentrations, were not publicly accessible in the searched literature. However, the consistent finding across multiple abstracts is the clear inhibitory effect of cristacarpin on this key inflammatory signaling cascade.

Table 1: Summary of Cristacarpin's Effect on the NF-κB Pathway

| Mechanism | Effect | Experimental Model | Inducing Agent | Reference |

| Cytosolic IκB Levels | Increased | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | researchgate.netresearchgate.net |

| NF-κB Nuclear Translocation | Suppressed | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | researchgate.netresearchgate.net |

Pharmacological Activities and Biological Investigations Pre Clinical Focus

Antiproliferative and Tumor Growth Inhibitory Effects

Cristacarpin has demonstrated notable potential as an anti-cancer agent, exhibiting both antiproliferative effects in various cancer cell lines and the ability to inhibit tumor growth in animal models. nih.gov These activities are attributed to its capacity to induce cellular stress and disrupt the cell cycle.

In Vitro Efficacy in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Cristacarpin have been evaluated against several cancer cell lines, with significant activity observed in pancreatic and breast cancer cells. nih.gov

Specifically, studies have shown that Cristacarpin exhibits a significant anti-proliferative effect on pancreatic cancer (PANC-1) and breast cancer (MCF-7) cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 6.3 µM for PANC-1 and 6.6 µM for MCF-7. nih.gov Interestingly, Cristacarpin did not show significant cytotoxicity against normal cell lines, suggesting a selective action against cancer cells. nih.gov

The mechanism behind this antiproliferative activity involves the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). nih.govchemfaces.com This cascade of events ultimately leads to premature senescence, a state of irreversible cell growth arrest, in cancer cells. nih.govnih.gov This process is characterized by an upregulation of the p21waf1 protein and a flattened, enlarged cell morphology. nih.gov Furthermore, Cristacarpin has been shown to arrest the cell cycle in the G1 phase, preventing the cancer cells from progressing towards division. nih.govchemfaces.com This G1 phase arrest is consistent with a decrease in the expression of Cdk-2 and cyclinD1, key proteins in cell cycle progression. nih.govchemfaces.com Notably, this induction of senescence appears to be independent of the p53 tumor suppressor protein. chemfaces.com

Table 1: In Vitro Antiproliferative Activity of Cristacarpin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| PANC-1 | Pancreatic | 6.3 | nih.gov |

| MCF-7 | Breast | 6.6 | nih.gov |

| PC-3 | Prostate | 10.23 | nih.gov |

In Vivo Inhibition of Tumor Growth in Allograft Mouse Models

The anti-tumor potential of Cristacarpin observed in vitro has been corroborated by in vivo studies using allograft mouse models. nih.gov In these models, tumor cells are transplanted into mice with a competent immune system, providing a more clinically relevant setting to evaluate anti-cancer agents. kyinno.comcrownbio.com

In a study utilizing a 4T1 allograft mouse mammary carcinoma model, treatment with Cristacarpin resulted in a significant reduction of tumor growth. nih.gov The average tumor weight in the Cristacarpin-treated group was markedly lower than that in the vehicle-treated group. nih.gov This in vivo efficacy is linked to the induction of the p38MAPK pathway, which is activated by ROS and plays a role in abrogating tumor growth. nih.govchemfaces.com These findings underscore the potential of Cristacarpin as a lead compound for the development of new anti-cancer therapies.

Antimicrobial Activity

Beyond its anti-cancer properties, Cristacarpin has also been investigated for its ability to combat various microbial pathogens.

Activity against Bacterial Pathogens

Cristacarpin has demonstrated inhibitory effects against certain bacterial species, most notably Staphylococcus aureus. mdpi.comnih.gov In a study evaluating various isoflavonoids from Erythrina lysistemon, Cristacarpin was among the seven compounds purified and tested for antimicrobial activity. mdpi.comnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, were determined against a range of bacteria. mdpi.com Another study reported good activity of Cristacarpin against Pseudomonas aeruginosa with a MIC of 78 mg/L and moderate activity against Bacillus cereus, S. aureus, and S. epidermidis. nih.gov

Selective Activity against DNA Repair-Deficient Yeast Mutants

An interesting aspect of Cristacarpin's biological profile is its selective activity against yeast mutants that are deficient in DNA repair mechanisms. chemfaces.comnih.govbiocrick.com Bioactivity-directed fractionation of extracts from Erythrina burana led to the isolation of Cristacarpin, which exhibited this moderate but selective effect. nih.gov This finding suggests that Cristacarpin may interfere with DNA integrity or repair, a mechanism that could also contribute to its anti-cancer effects, as cancer cells often have compromised DNA repair pathways. chemfaces.comtargetmol.com

Potential against Multi-Drug Resistant Strains

The emergence of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. wikipedia.orgclevelandclinic.orgmdpi.com Research has indicated that Cristacarpin may have potential against such resistant strains. nih.gov One study reported that Cristacarpin showed good activity against MRSA with a MIC of 100 mg/L. nih.gov While this activity may be considered moderate compared to some other compounds, it highlights the potential of Cristacarpin and related phytochemicals as a source for new antimicrobial agents to combat the challenge of antibiotic resistance.

Anti-inflammatory Potential

Cristacarpin, a prenylated pterocarpan (B192222), has demonstrated significant anti-inflammatory properties in various preclinical studies. These investigations have primarily focused on its effects in both cell-based (in vitro) and animal (in vivo) models of inflammation.

In Vitro Studies in Macrophage Cell Lines (e.g., RAW 264.7)

The anti-inflammatory effects of cristacarpin have been notably investigated using the murine macrophage cell line RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers the production of pro-inflammatory mediators. e-jar.orgmdpi.com

In studies involving LPS-stimulated RAW 264.7 cells, cristacarpin has been shown to modulate the production of various cytokines. nih.gov Specifically, within a non-toxic concentration range of 20 to 100 μM, cristacarpin effectively suppressed the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, it stimulated the production of anti-inflammatory cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov

The underlying mechanism for these effects appears to be linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org Cristacarpin treatment led to an increase in the cytosolic levels of the inhibitor of NF-κB (IκB), which in turn suppressed the translocation of the NF-κB complex into the nucleus. nih.gov This is a critical step, as nuclear NF-κB is responsible for transcribing the genes of many pro-inflammatory mediators. dovepress.comfrontiersin.org Furthermore, cristacarpin has been observed to downregulate the expression of Ninjurin1 and matrix metalloproteinases, which are involved in cell adhesion, a process relevant to the inflammatory response. nih.gov Some evidence also points towards the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govfrontiersin.org

Table 1: Effects of Cristacarpin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of Cristacarpin | Concentration Range | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Suppression | 20-100 μM | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | 20-100 μM | nih.gov |

| Interleukin-4 (IL-4) | Stimulation | 20-100 μM | nih.gov |

| Interleukin-10 (IL-10) | Stimulation | 20-100 μM | nih.gov |

| Ninjurin1 | Downregulation | Not Specified | nih.gov |

| Matrix Metalloproteinases | Downregulation | Not Specified | nih.gov |

In Vivo Assessment in Animal Models of Inflammation (e.g., Zebrafish, Mouse Uveitis)

The anti-inflammatory potential of cristacarpin has also been evaluated in living organisms, providing further evidence of its therapeutic promise.

Zebrafish Model:

Zebrafish larvae are a well-established in vivo model for studying inflammation due to their genetic tractability and transparent bodies, which allow for real-time imaging of immune cell migration. nih.govmdpi.com In a lipopolysaccharide (LPS)-induced inflammation model in zebrafish embryos, cristacarpin was shown to reduce the migration of macrophages. nih.govmdpi.com This finding is significant as the recruitment of immune cells to the site of inflammation is a hallmark of the inflammatory process.

Mouse Uveitis Model:

Uveitis is a form of intraocular inflammation that can lead to severe vision impairment. nih.govcam.ac.uk The anti-inflammatory effects of cristacarpin have been investigated in a mouse model of experimental autoimmune uveitis (EAU). nih.govmdpi.com In this model, which mimics key aspects of human uveitis, cristacarpin demonstrated a significant reduction in ocular inflammation. nih.gov

Similar to the in vitro findings, cristacarpin treatment in the mouse uveitis model resulted in the suppression of pro-inflammatory mediators IL-6 and TNF-α, while simultaneously stimulating the anti-inflammatory cytokines IL-4 and IL-10. nih.gov The mechanism of action in this model also points towards the inhibition of the NF-κB pathway. nih.gov

Table 2: In Vivo Anti-inflammatory Effects of Cristacarpin

| Animal Model | Key Findings | Reference |

|---|---|---|

| Zebrafish Embryos (LPS-induced inflammation) | Reduced macrophage migration. | nih.gov |

| Mouse Uveitis (EAU) | Ameliorated ocular inflammation; Suppressed pro-inflammatory cytokines (IL-6, TNF-α); Stimulated anti-inflammatory cytokines (IL-4, IL-10). | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development

Influence of Prenylation on Biological Activity

Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a critical determinant of the biological activity of many flavonoids and isoflavonoids. tandfonline.comnih.gov This modification generally increases the lipophilicity of the molecule, which can enhance its interaction with and permeation of cell membranes, thereby boosting its efficacy. tandfonline.comtjpps.org The presence, number, and position of prenyl groups on the pterocarpan (B192222) scaffold are all pivotal factors. nih.govnih.gov Studies on flavonoids from the Erythrina genus have consistently highlighted the pivotal contribution of the prenyl functional group to their antibacterial activity. nih.gov Increasing the number of prenyl groups has been shown to enhance antibacterial effectiveness. nih.gov

The specific location of the prenyl group on the pterocarpan nucleus significantly modulates its biological effects. C-prenylation is most commonly observed at positions 6 and/or 8 on the A-ring, and at positions 3' and/or 5' on the B-ring of flavonoids. tandfonline.com In pterocarpans from Bituminaria species, prenyl substituents are characteristically found at positions C-4 and/or C-8. mdpi.com The position of the prenyl group can be determined through mass spectrometry by analyzing fragmentation patterns, such as retro-Diels-Alder (RDA) reactions, which can differentiate between A-ring and B-ring prenylation. researchgate.netnih.gov For instance, in the analysis of prenylated isoflavones, the presence of specific fragment ions can indicate whether the prenyl group is located on the A-ring or the B-ring. nih.gov The presence of prenyl groups is believed to enhance the bioactivities of the pterocarpan scaffold, leading to a broad spectrum of biological activities. mdpi.com

Role of Hydroxylation in Modulating Activity

SAR studies on antimicrobial isoflavonoids from Erythrina have revealed that the presence of hydroxyl groups at specific positions is associated with greater potency. nih.govmdpi.com Specifically, hydroxylation at positions 5 and 7 on the A-ring and at the 4' position (para-position) on the B-ring is linked to lower Minimum Inhibitory Concentration (MIC) values, indicating stronger antibacterial activity. nih.govmdpi.commdpi.com For many flavonoids, the structural requirements for high radical scavenging activity include an O-dihydroxyl structure in the B-ring and hydroxyl groups at positions 3 and 5. scispace.com While the exact mechanism is not fully understood, the strategic placement of these hydroxyl groups is a recurring feature in the most potent antibacterial pterocarpans. tjpps.org For example, SAR studies on flavan-3-ols have shown that 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring are important for anti-MRSA activity. mdpi.com

Effects of Methoxylation and Methylation on Activity Profiles

Methoxylation (the addition of a methoxy (B1213986) group, -OCH₃) and methylation are common modifications of the flavonoid skeleton that significantly alter their biochemical properties and biological activity. researchgate.net Methylation generally increases the hydrophobicity and metabolic stability of flavonoids, which can enhance their bioavailability and ability to cross cell membranes. researchgate.netnih.gov

However, in the context of the antimicrobial activity of pterocarpans, methoxylation often leads to a decrease in potency compared to the parent hydroxylated compounds. mdpi.comresearchgate.net For instance, the methoxylation of hydroxyl groups that are crucial for activity, such as those on the A and B rings, has been demonstrated to reduce antibacterial effects. mdpi.comresearchgate.net Studies comparing hydroxylated flavonoids with their methoxylated derivatives have shown that the hydroxylated forms are often transformed more rapidly in environmental settings, while methoxylated versions exhibit greater stability and persistence. acs.org In the case of cristacarpin, which possesses a methoxy group at position 9, its activity profile is distinct from its hydroxylated analogs. mdpi.comresearchgate.net This suggests that while hydroxylation at key positions is often beneficial for certain activities like antibacterial effects, methoxylation can modulate the activity in other ways, potentially leading to different pharmacological profiles. mdpi.comnih.gov

Comparative Analysis with Related Pterocarpans and Isoflavonoids from Erythrina Species

Cristacarpin is one of many bioactive pterocarpans and isoflavonoids isolated from various Erythrina species. mdpi.commdpi.com Comparing its activity to structurally similar compounds provides valuable SAR insights. Pterocarpans are among the most frequently isolated and most potent antibacterial compounds from this genus. nih.govtjpps.org

Cristacarpin has demonstrated moderate to good antibacterial activity against several bacterial strains. nih.gov For example, it showed good activity against Pseudomonas aeruginosa (MIC of 78 mg/L) and moderate activity against Bacillus cereus and Staphylococcus aureus (MIC of 156 mg/L). nih.gov However, its potency can be lower than that of other related pterocarpans. For instance, erycristagallin (B1245051) and erythrabyssin II have shown superior antibacterial activity against S. aureus, with MIC values of 3.13 µg/mL and 3.12 µg/mL, respectively. tjpps.orgtjpps.org

The structural differences between these compounds account for their varied activities. Cristacarpin has a prenyl group at C-2 and a methoxy group at C-9. mdpi.comiupac.org In contrast, a compound like erybraedin A, which also has a prenyl group, exhibits different activity levels. mdpi.com The presence of a free hydroxyl group at position 9, as seen in 3,9-dihydroxypterocarpan, is associated with very high antibacterial activity (MIC=1.56 µg/mL against S. aureus), suggesting that the methylation at this position in cristacarpin may temper its antibacterial potency. tjpps.org Similarly, the isoflavone (B191592) lysisteisoflavone showed very strong activity against B. cereus and E. coli (MIC of 2 mg/L and 6 mg/L, respectively), highlighting the potent bioactivity present in other isoflavonoids from the same genus. nih.gov

The following table provides a comparative overview of the antibacterial activity of cristacarpin and other selected isoflavonoids from Erythrina species.

| Compound | Chemical Class | Test Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|---|

| Cristacarpin | Pterocarpan | Pseudomonas aeruginosa | 78 mg/L | nih.gov |

| Cristacarpin | Pterocarpan | Bacillus cereus | 156 mg/L | nih.gov |

| Cristacarpin | Pterocarpan | Staphylococcus aureus | 156 mg/L | nih.gov |

| Cristacarpin | Pterocarpan | Escherichia coli | 625 mg/L | nih.gov |

| Erycristagallin | Pterocarpan | Staphylococcus aureus | 3.13 µg/mL | tjpps.orgtjpps.org |

| Erythrabyssin II | Pterocarpan | Staphylococcus aureus | 3.12 µg/mL | tjpps.orgtjpps.org |

| 3,9-Dihydroxypterocarpan | Pterocarpan | Staphylococcus aureus | 1.56 µg/mL | tjpps.orgtjpps.org |

| Lysisteisoflavone | Isoflavone | Bacillus cereus | 2 mg/L | nih.gov |

| Lysisteisoflavone | Isoflavone | Escherichia coli | 6 mg/L | nih.gov |

| Erybraedin A | Isoflavone | Staphylococcus aureus | 1-600 µg/mL (range across species) | mdpi.com |

| Phaseollidin | Pterocarpan | Staphylococcus aureus | 1-600 µg/mL (range across species) | mdpi.comiupac.org |

Methodological Frameworks in Cristacarpin Research

In Vitro Cell-Based Assays

In vitro studies using cultured cancer cell lines are fundamental to understanding the direct effects of cristacarpin on cancer cells. These assays provide a controlled environment to study specific cellular processes.

Cell Culture Techniques for Pancreatic and Breast Cancer Cells

The study of cristacarpin's effects on pancreatic and breast cancer often utilizes established and well-characterized cancer cell lines. nih.govnih.govchemfaces.com Pancreatic cancer cell lines like PANC-1 and breast cancer cell lines such as MCF-7 are commonly employed. nih.govnih.gov These cell lines are typically grown as two-dimensional (2D) monolayers in appropriate culture media supplemented with essential nutrients and growth factors. nih.govnih.gov

Recent advancements have also led to the development of three-dimensional (3D) cell culture models, such as spheroids, which can more accurately mimic the in vivo tumor microenvironment. mdpi.comfrontiersin.org These 3D models can be established by culturing cells on extracellular matrix (ECM) components like laminin-rich ECM (lrECM) or by using non-adherent plates that promote cell aggregation. mdpi.comfrontiersin.org Co-culture systems, where cancer cells are grown with other cell types found in the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), are also utilized to study cell-cell interactions. frontiersin.org

The choice of cell line is critical, as different lines can represent various subtypes of breast and pancreatic cancer with distinct molecular characteristics. synthego.comwikipedia.orgnih.gov For instance, MCF-7 is a luminal A breast cancer cell line, while PANC-1 is a model for pancreatic ductal adenocarcinoma. synthego.comwikipedia.orgnih.gov

Below is an interactive table summarizing some of the cell lines used in cancer research.

| Cell Line | Cancer Type | Key Characteristics |

| PANC-1 | Pancreatic | Pancreatic ductal adenocarcinoma model. synthego.com |

| MCF-7 | Breast | Luminal A subtype, estrogen receptor-positive. nih.govnih.gov |

| PC3 | Prostate | Androgen-independent. nih.gov |

| 4T1 | Breast | Mouse mammary carcinoma, used in allograft models. nih.gov |

Assessment of Senescence Markers (SA-β-gal, SAHF, p21waf1 upregulation)

A key mechanism of cristacarpin's anti-cancer activity is the induction of premature senescence, a state of irreversible cell cycle arrest. nih.govnih.govchemfaces.com Several markers are used to identify senescent cells.

Senescence-Associated β-Galactosidase (SA-β-gal): This is a widely used biomarker for senescent cells. nih.govcusabio.comptglab.com The assay is based on the observation that senescent cells exhibit increased β-galactosidase activity at a suboptimal pH of 6.0. nih.gov Cells are fixed and stained with a solution containing X-gal, and the development of a blue color indicates the presence of SA-β-gal activity. nih.govnih.gov

Senescence-Associated Heterochromatin Foci (SAHF): These are distinct, condensed regions of chromatin that form in the nucleus of some senescent cells. nih.govcusabio.comptglab.com SAHF can be visualized by staining the DNA with dyes like DAPI (4',6-diamidino-2-phenylindole) and observing the characteristic punctate pattern under a fluorescence microscope. nih.gov

p21waf1 Upregulation: The protein p21waf1 is a cyclin-dependent kinase inhibitor that plays a crucial role in inducing cell cycle arrest, a hallmark of senescence. ptglab.comnih.gov The upregulation of p21waf1 expression is a key indicator of senescence induction. nih.govnih.govchemfaces.com This is often assessed by immunoblotting (Western blotting), which detects the increased levels of the p21waf1 protein in cristacarpin-treated cells. nih.gov Research has shown that cristacarpin treatment leads to a significant, dose-dependent increase in p21waf1 expression in both PANC-1 and MCF-7 cells. nih.gov This upregulation is associated with a G1 phase cell cycle arrest. nih.gov

Measurement of Reactive Oxygen Species (ROS) Levels

Cristacarpin has been shown to induce the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.govchemfaces.com Sub-lethal levels of ROS can trigger stress-induced premature senescence (SIPS). nih.gov

The measurement of intracellular ROS levels is commonly performed using fluorescent probes. A widely used probe is 2',7'-dichlorofluorescin diacetate (H2DCFDA). nih.gov H2DCFDA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The intensity of the DCF fluorescence, which can be measured by techniques like flow cytometry or fluorescence microscopy, is directly proportional to the level of intracellular ROS. nih.govresearchgate.net Studies have demonstrated that cristacarpin treatment augments intracellular ROS in PANC-1 and MCF-7 cells. nih.gov

Immunoblotting for Protein Expression Analysis

Immunoblotting, also known as Western blotting, is a powerful technique used to detect and quantify specific proteins in a cell lysate. nih.govresearchgate.nete-crt.org This method is crucial for analyzing the molecular pathways affected by cristacarpin.

The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. nih.gov The binding of the antibody is then detected, often through a chemiluminescent or fluorescent signal, allowing for the visualization and quantification of the target protein. licorbio.com

In cristacarpin research, immunoblotting has been used to analyze the expression levels of various key proteins, including:

ER stress markers: GRP-78 and GRP-94. nih.gov

Cell cycle regulators: p21waf1, Cdk-2, and cyclin D1. nih.gov

MAPK pathway proteins: p38 MAPK. nih.govnih.gov

For example, immunoblotting analysis has revealed that cristacarpin treatment increases the expression of the ER stress markers GRP-78 and GRP-94, upregulates the cell cycle inhibitor p21waf1, and decreases the expression of the cell cycle progression proteins Cdk-2 and cyclin D1. nih.gov

In Vivo Animal Models

To evaluate the anti-tumor efficacy of cristacarpin in a living organism, researchers utilize in vivo animal models.

Allograft Tumor Models for Anti-tumor Efficacy

Allograft tumor models, also known as syngeneic models, involve the transplantation of tumor cells or tissues into an immunocompetent host of the same genetic background. kyinno.com This is a significant advantage over xenograft models, which use immunodeficient mice, as it allows for the study of the interaction between the tumor, the treatment, and a functional immune system. kyinno.comcrownbio.com

In the context of cristacarpin research, a 4T1 allograft mouse mammary carcinoma model has been used. nih.gov In this model, 4T1 mouse mammary carcinoma cells are injected into mice. nih.gov The subsequent tumor growth can be monitored, and the efficacy of a treatment can be assessed by comparing the tumor size and weight in treated versus untreated (control) groups. nih.gov

Research has shown that cristacarpin treatment significantly reduces tumor growth in this allograft model. nih.govchemfaces.com Furthermore, analysis of the tumors from cristacarpin-treated mice revealed the presence of senescence markers, such as SA-β-gal staining, confirming that the in vivo mechanism of action is consistent with the in vitro findings. nih.gov

The following table summarizes the findings from an allograft tumor model study with cristacarpin.

| Treatment Group | Average Tumor Weight (mg) | Percentage Reduction in Tumor Growth |

| Vehicle-treated | 20 ± 0.43 | - |

| Cristacarpin-treated | 6.0 ± 0.32 | ~70% |

| 5-FU (positive control) | 4.9 ± 0.21 | 75.5% |

Data from a 4T1 allograft mouse mammary carcinoma model. nih.gov

Inflammation Models (Zebrafish, Mouse Uveitis) for Anti-inflammatory Assessment

The anti-inflammatory properties of cristacarpin have been investigated using established in vivo models, specifically zebrafish embryos and mouse models of uveitis. nih.gov These models are instrumental in observing and quantifying the cellular and molecular responses to inflammation and the effects of therapeutic agents. nih.govnih.govunirioja.es

Zebrafish Model:

Zebrafish (Danio rerio) have become a valuable tool in inflammation research due to their genetic tractability, the transparency of their embryos which allows for real-time imaging of immune cell migration, and the conservation of innate immune pathways with humans. nih.govunirioja.esmdpi.com In studies involving cristacarpin, zebrafish embryos are typically used to create an inflammatory response, often induced by lipopolysaccharide (LPS), a component of gram-negative bacteria. nih.govmdpi.com

The primary endpoint measured in these models is often the migration of macrophages and neutrophils to the site of injury or inflammation. nih.govmdpi.com Research has shown that cristacarpin can effectively reduce the migration of macrophages in zebrafish embryos, indicating its potential to modulate the innate immune response. nih.gov This inhibitory effect on immune cell recruitment is a key indicator of anti-inflammatory activity. nih.govmdpi.com

Mouse Uveitis Model:

Experimental autoimmune uveitis (EAU) in mice is a widely accepted model for studying human uveitis, a group of inflammatory diseases affecting the eye. arvojournals.orgcam.ac.uknih.gov This model can be induced by immunization with retinal antigens, leading to an autoimmune response characterized by retinal inflammation, vasculitis, and potential retinal degeneration. arvojournals.orgmdpi.com

In the context of cristacarpin research, the mouse uveitis model was used to assess the compound's therapeutic potential for ocular inflammation. nih.gov Following the induction of uveitis, the effects of cristacarpin were evaluated by measuring the levels of various inflammatory mediators. Studies have demonstrated that cristacarpin can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while promoting the expression of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) in the mouse uveitis model. nih.gov This modulation of the cytokine profile highlights cristacarpin's ability to control inflammatory processes within the eye. nih.gov

Future Directions and Research Perspectives

Elucidation of Unexplored Molecular Targets and Signaling Pathways

While current research has identified some of cristacarpin's mechanisms, particularly its role in promoting endoplasmic reticulum stress in cancer cells and its anti-inflammatory effects through the NF-κB pathway, a vast landscape of its molecular interactions remains uncharted. scispace.comnih.gov Future investigations are crucial to identify novel protein targets and signaling cascades modulated by this prenylated pterocarpan (B192222).

Advanced methodologies such as proteomics and metabolomics can be employed to screen for molecular targets. waocp.org For instance, analyzing protein and metabolite changes in cancer cells after treatment with cristacarpin could reveal key players in its anti-cancer effects, including those involved in apoptosis, cell cycle arrest, and metabolic pathways. waocp.org Similarly, exploring its impact on other significant signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR, MAPK, and STAT3 pathways, could provide a more comprehensive understanding of its mechanism of action. waocp.orgnih.gov Identifying these targets is a critical step for the rational design of more potent and selective derivatives.

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant area of future research lies in evaluating the synergistic potential of cristacarpin when used in combination with existing therapeutic agents. google.com This approach could enhance treatment efficacy, reduce required dosages of cytotoxic drugs to minimize toxicity, and combat drug resistance. google.com

In cancer therapy, combining cristacarpin with conventional chemotherapeutic drugs could lead to more effective treatment outcomes. nih.gov For instance, extracts from Erythrina senegalensis, a known source of cristacarpin, have demonstrated synergistic antifungal effects when combined with fluconazole (B54011) and nystatin (B1677061) against resistant Candida species. plos.orgplos.org This suggests that cristacarpin could potentiate the action of other drugs. Future studies should systematically investigate the effects of combining cristacarpin with a panel of anticancer drugs against various cancer cell lines.

Advanced SAR Studies for Optimized Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of natural compounds like cristacarpin. mdpi.com While some SAR studies on pterocarpans exist, detailed investigations focused specifically on cristacarpin are necessary to enhance its therapeutic profile. mdpi.comresearchgate.net

Future SAR studies should involve the synthesis of a library of cristacarpin analogs with systematic modifications to its core structure. Key areas for modification include the position and nature of the prenyl group and the pattern of hydroxylation and methoxylation on the aromatic rings. mdpi.com For example, studies on other isoflavonoids have shown that the position of prenylation and the presence of hydroxyl groups are crucial for antimicrobial activity. mdpi.com By correlating these structural changes with biological activity through quantitative structure-activity relationship (QSAR) models, researchers can identify the key pharmacophoric features responsible for its effects and design new derivatives with improved potency and selectivity. researchgate.netnih.gov

Exploration of Additional Therapeutic Applications

The known anti-cancer and anti-inflammatory properties of cristacarpin suggest its potential in a broader range of therapeutic areas. nih.govnaturalproducts.net Future research should aim to explore these untapped applications.

Given its anti-inflammatory action through the inhibition of the NF-κB pathway, cristacarpin could be investigated for its potential in treating various inflammatory and autoimmune diseases. nih.govimrpress.com Its potential as an antimicrobial agent also warrants further investigation against a wider spectrum of pathogens, including drug-resistant bacteria and fungi. mdpi.comresearchgate.net Furthermore, the neuroprotective potential of flavonoids is an emerging area of research, and given its structural class, cristacarpin could be explored for its effects on neurodegenerative diseases. mdpi.com The investigation into these new therapeutic avenues, supported by preclinical models, could significantly expand the clinical relevance of cristacarpin. mdpi.com

Q & A

Q. What ethical considerations apply when investigating Cristacarpin’s cytotoxicity in human cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。